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Introduction

FPL 67156, also known as ARL 67156, is a synthetic analogue of adenosine triphosphate
(ATP) that has played a significant role as a pharmacological tool in the study of purinergic
signaling. Chemically identified as 6-N,N-diethyl-beta,gamma-dibromomethylene-D-ATP, it was
first synthesized and characterized by scientists at Fisons Pharmaceuticals in Loughborough,
UK.[1] This document provides a comprehensive technical overview of the discovery,
mechanism of action, and experimental evaluation of FPL 67156, intended for researchers and
professionals in the field of drug development.

FPL 67156 was developed as a selective inhibitor of ecto-ATPase, an enzyme responsible for
the extracellular hydrolysis of ATP.[1][2] By inhibiting this enzyme, FPL 67156 effectively
potentiates the actions of endogenous ATP and other nucleotides on P2 purinoceptors, making
it an invaluable probe for elucidating the physiological and pathological roles of purinergic
neurotransmission.

Chemical Synthesis and Structure
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While a detailed, step-by-step synthesis protocol for FPL 67156 is not publicly available in the
reviewed literature, its structure as a modified ATP analogue suggests a synthetic route
involving the modification of the triphosphate chain of ATP. The key structural feature is the
replacement of the oxygen bridge between the beta and gamma phosphates with a
dibromomethylene group, which confers resistance to hydrolysis by ecto-ATPases.

Mechanism of Action

FPL 67156 functions as a competitive inhibitor of ecto-ATPase.[3] Ecto-ATPases are a family of
cell-surface enzymes that hydrolyze extracellular ATP to ADP, AMP, and ultimately adenosine.
This enzymatic degradation terminates the signaling of ATP and generates other active
purinergic ligands. By inhibiting ecto-ATPase, FPL 67156 prevents the breakdown of
extracellular ATP, thereby prolonging its availability to bind to and activate P2 purinoceptors
(both P2X and P2Y subtypes). This potentiation of ATP signaling is the primary mechanism
through which FPL 67156 exerts its pharmacological effects.

Signaling Pathways Affected by FPL 67156

The inhibition of ecto-ATPase by FPL 67156 leads to an accumulation of extracellular ATP,
which then has an enhanced effect on P2 receptors. The downstream signaling pathways
activated by these receptors are diverse and cell-type specific.

Extracellular Space Intracellular Space

g P2Y Receptor Activates >
FroATPese (GPCR) @”Q
© ohzes

AAAAAAAAA

[ >

o

P2X Receptor
(Ligand-gated ion channel)

Opens

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://www.benchchem.com/product/b14013411/docs?utm_src=pdf-body-img#in-depth-technical-guide-discovery-and-development-of-fpl-67156
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14013411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Figure 1: Simplified signaling pathway affected by FPL 67156.

Quantitative Data

The inhibitory potency of FPL 67156 has been quantified in various experimental systems. The
following tables summarize the key quantitative data available in the literature.

Table 1: Inhibitory Potency of FPL 67156 against Ecto-ATPase

Preparation Parameter Value Reference
Human Blood Cells pIC50 4.6 [2]
Rabbit Ear Artery pKi 5.2 [2]

Table 2: Inhibitory Constants (Ki) of ARL 67156 against Human Ectonucleotidases

Enzyme Substrate Ki (uM) Reference
NTPDasel (CD39) ATP 11+3 [3]
NTPDase3 ATP 18+ 4 [3]
NPP1 pnp-TMP 12+3 [3]

Table 3: Pharmacological Effects of FPL 67156

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7533620/
https://pubmed.ncbi.nlm.nih.gov/7533620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14013411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Magnitude of

Preparation Effect Concentration Reference
Effect
Rabbit Isolated o 5-fold leftward
Potentiation of _
Tracheal 100 uMm shift of E/[A] [2]
o UTP response
Epithelium curve
) o 34-fold leftward
Rabbit Isolated Potentiation of )
1 mM shift of E/[A] [2]
Ear Artery ATP response
curve
Guinea-pig Enhancement of
Isolated Vas neurogenic 100 uM ~2-fold increase
Deferens contraction

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to
characterize FPL 67156.

Ecto-ATPase Inhibition Assay (Human Blood Cells)
This protocol is based on the method described by Crack et al. (1995).[1][4]

Objective: To determine the inhibitory potency of FPL 67156 on ecto-ATPase activity in a

human blood cell preparation.

Materials:

[y-22P]-ATP

FPL 67156

Fresh human blood

Standard buffer solutions

Scintillation counter
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Procedure:

Isolate mixed human blood cells by centrifugation.
Wash the cells multiple times with an appropriate buffer to remove plasma components.
Resuspend the cells in the assay buffer to a defined concentration.

Pre-incubate the cell suspension with varying concentrations of FPL 67156 for a specified
time.

Initiate the enzymatic reaction by adding a known concentration of [y-32P]-ATP.
Incubate the reaction mixture at 37°C for a defined period.
Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).

Separate the unreacted [y-32P]-ATP from the released 32P-inorganic phosphate using a
charcoal adsorption method.

Quantify the amount of released 32P-inorganic phosphate using a scintillation counter.

Calculate the percentage of inhibition for each concentration of FPL 67156 and determine
the pIC50 value.
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Figure 2: Workflow for the ecto-ATPase inhibition assay.
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P2U-Purinoceptor-Dependent Chloride Secretion Assay
(Rabbit Isolated Tracheal Epithelium)

This protocol is based on the methods used to study purinoceptor function in airway epithelia.

Objective: To assess the effect of FPL 67156 on UTP-induced chloride secretion in rabbit
tracheal epithelium.

Materials:

e Trachea from a freshly sacrificed rabbit

Ussing chamber system

Krebs-Henseleit solution

UTP (uridine triphosphate)

FPL 67156

Voltage-clamp apparatus

Procedure:

Excise the trachea and mount a section of the epithelium in an Ussing chamber, separating
the mucosal and serosal sides.

» Bathe both sides of the epithelium with Krebs-Henseleit solution, gassed with 95% Oz / 5%
CO:2 and maintained at 37°C.

o Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and measure the
short-circuit current (Isc), which is indicative of net ion transport.

o Allow the Isc to stabilize.

 In the presence or absence of FPL 67156 (added to the mucosal bath), construct a
cumulative concentration-response curve for UTP by adding increasing concentrations of
UTP to the mucosal bath.
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e Record the change in Isc at each UTP concentration.

« Plot the change in Isc against the UTP concentration to generate E/[A] curves and determine
the effect of FPL 67156.

P2X-Purinoceptor-Mediated Contraction Assay (Rabbit
Isolated Ear Artery)

This protocol is a classic method for studying vascular smooth muscle contractility.

Objective: To evaluate the effect of FPL 67156 on ATP-induced contraction in the rabbit ear
artery.

Materials:

o Central ear artery from a freshly sacrificed rabbit

¢ Organ bath system

» Krebs-Henseleit solution

o ATP

o alpha,beta-methylene-ATP

e FPL 67156

 |sometric force transducer and data acquisition system
Procedure:

 Isolate the central ear artery and cut it into rings.

e Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with
95% 02/ 5% CO:2 and maintained at 37°C.

o Connect the rings to an isometric force transducer to record changes in tension.
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» Allow the preparations to equilibrate under a resting tension.

 In the presence or absence of FPL 67156, construct cumulative concentration-response
curves for ATP and the stable P2X agonist, alpha,beta-methylene-ATP.

e Record the contractile response at each agonist concentration.

» Plot the contractile force against the agonist concentration to generate E/[A] curves and
analyze the potentiating effect of FPL 67156.

Development History and Concluding Remarks

FPL 67156 was developed by Fisons Pharmaceuticals, a British company with a significant
history in pharmaceutical research and development, particularly in the area of respiratory and
inflammatory diseases.[5][6][7][8][9] The development of FPL 67156 as a selective ecto-
ATPase inhibitor provided the research community with a crucial tool to investigate the
nuanced roles of extracellular nucleotides in a wide range of physiological processes, from
neurotransmission to inflammation and vascular tone regulation.

While FPL 67156 itself has not been developed as a therapeutic agent for clinical use, its utility
as a research compound has been invaluable. The studies conducted with FPL 67156 have
contributed significantly to our understanding of the purinergic signaling system and have
helped to validate ecto-ATPases as potential drug targets for various diseases. Further
research into more potent and selective inhibitors of specific ecto-ATPase isoforms continues
to be an active area of investigation in drug discovery.

In summary, FPL 67156 remains a cornerstone pharmacological tool for scientists working in
the field of purinergic signaling. Its discovery and characterization have paved the way for a
deeper understanding of the complex roles of extracellular nucleotides in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://robertslinn.wordpress.com/2019/02/07/fisons-pharmaceuticals-new-rd-building-phase-1-in-loughborough-in-the-late-1960s/
https://www.the-elusive.uk/archives/6012
https://www.gracesguide.co.uk/Fisons
https://www.company-histories.com/Fisons-plc-Company-History.html
https://en.wikipedia.org/wiki/Fisons
https://www.benchchem.com/product/b14013411?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14013411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Pharmacological and biochemical analysis of FPL 67156, a novel, selective inhibitor of
ecto-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Pharmacological and biochemical analysis of FPL 67156, a novel, selective inhibitor of
ecto-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse
ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

. scilit.com [scilit.com]

. robertslinn.wordpress.com [robertslinn.wordpress.com]
. Fisons [the-elusive.ukK]

. Fisons - Graces Guide [gracesguide.co.uk]

. Fisons plc -- Company History [company-histories.com]

°
O [e0] ~ (o2] ol S

. Fisons - Wikipedia [en.wikipedia.org]

¢ To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Development
of FPL 67156]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14013411/docs#in-depth-technical-guide-discovery-
and-development-of-fpl-67156]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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